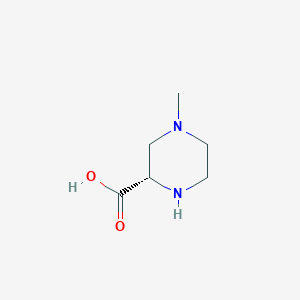

(S)-4-Methyl-piperazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(2S)-4-methylpiperazine-2-carboxylic acid |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |

InChI Key |

LJMBMKKMKAFQAV-YFKPBYRVSA-N |

Isomeric SMILES |

CN1CCN[C@@H](C1)C(=O)O |

Canonical SMILES |

CN1CCNC(C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for S 4 Methyl Piperazine 2 Carboxylic Acid and Its Chiral Derivatives

Enantioselective Synthesis Strategies

Enantioselective strategies aim to create the desired chiral center directly, offering an efficient route to the target molecule.

Asymmetric hydrogenation is a powerful method for establishing chirality. In the synthesis of piperazine (B1678402) derivatives, this often involves the reduction of a prochiral tetrahydropyrazine (B3061110) precursor. For instance, the hydrogenation of a tetrahydropyrazine intermediate using a chiral rhodium catalyst, [(R)-BINAP(COD)Rh]TfO, has been shown to produce the corresponding piperazine with high yield and excellent enantioselectivity. princeton.edu This approach was successfully applied to the synthesis of (S)-piperazine-2-tert-butylcarboxamide, a key intermediate for the HIV protease inhibitor Indinavir, achieving a 96% yield and 99% enantiomeric excess (ee). princeton.edu Following the hydrogenation, a simple deprotection step yields the desired chiral N-Boc-piperazine intermediate in high purity. princeton.edu

More broadly, the iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives that have been activated by alkyl halides is another effective method for producing a range of chiral piperazines. researchgate.net This technique has been used to synthesize 3-substituted, as well as 2,3- and 3,5-disubstituted piperazines with good to excellent enantioselectivity (up to 96% ee). researchgate.net

Table 1: Asymmetric Hydrogenation of a Tetrahydropyrazine Precursor

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| [(R)-BINAP(COD)Rh]TfO | Tetrahydropyrazine 4g | Piperazine 6g | 96 | 99 |

Data sourced from a study on an intermediate for the HIV protease inhibitor Indinavir. princeton.edu

This strategy employs starting materials that are already enantiomerically pure. Optically pure amino acids serve as common chiral precursors. nih.gov A concise synthetic route has been developed to convert these amino acids into 1,2-diamines, which are then elaborated over several steps to yield 2,3-substituted piperazine acetic acid esters with high enantiomeric purity. nih.gov This method avoids racemization for many products, although challenges remain for certain derivatives like 3-phenyl substituted-2-piperazine acetic acid esters. nih.gov Another approach involves the resolution of a racemic mixture using a chiral acid. For example, a racemic mixture of a piperidine (B6355638) carboxylic acid, a related heterocyclic structure, can be resolved using a chiral organic acid like D-mandelic acid or tartaric acid to isolate the desired enantiomer. google.com

The formation of the piperazine ring via cyclization is a critical step where stereochemistry can be controlled. The synthesis of carbon-substituted piperazines is frequently achieved through the cyclization of corresponding linear diamine precursors. researchgate.net A notable atom-economical method involves the iridium-catalyzed [3+3] cycloaddition of imines. nih.gov This process allows for the highly regio- and diastereoselective formation of complex C-substituted piperazines from readily available starting materials under mild conditions, yielding a single diastereoisomer. nih.gov The key to this high selectivity is the use of N-oxides, which enhance the catalyst's activity. nih.gov

Diastereoselective alkylation is another method to control stereochemistry during synthesis. While not always applied directly to piperazine synthesis, the principles are transferable. For instance, in the synthesis of chiral ligands, a racemic biphenyl (B1667301) dicarboxylic acid can be reacted with an enantiomerically pure chiral diamine, such as (R,R)-diaminocyclohexane. uni-muenchen.de This ring-closing reaction proceeds diastereoselectively, yielding a single, stereoisomerically pure cyclic diamide. uni-muenchen.de Similarly, base-mediated intramolecular N-H alkylation of bis-amide Ugi-adducts has been used to produce polycyclic pyrazino derivatives with high regioselectivity and diastereoselectivity. nih.gov These examples highlight how a chiral auxiliary can direct the formation of new stereocenters during alkylation and cyclization steps.

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgresearchgate.net This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral ligand like diethyl tartrate (DET), and an oxidizing agent such as tert-butyl hydroperoxide (TBHP). researchgate.netdalalinstitute.com The resulting chiral epoxides are versatile intermediates that can be opened stereo- and regioselectively by various nucleophiles to produce diols, ethers, and amino alcohols. wikipedia.orgresearchgate.net These chiral amino alcohols are valuable building blocks that can be subsequently used in the synthesis of complex chiral molecules, including piperazine derivatives. researchgate.net The Sharpless epoxidation has been instrumental in the total synthesis of a wide array of natural products and bioactive compounds. wikipedia.orgresearchgate.net

Kinetic and Dynamic Kinetic Resolution Techniques

Resolution techniques are employed to separate enantiomers from a racemic mixture.

Kinetic Resolution (KR) separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. An efficient kinetic resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester has been achieved using Lipase (B570770) A from Candida antarctica (CAL-A). arkat-usa.org This enzyme catalyzes a highly S-enantioselective N-acylation, allowing for the separation of both the unreacted substrate and the acylated product with enantiomeric excesses greater than 99%. arkat-usa.org The Sharpless epoxidation can also be used for the kinetic resolution of racemic secondary 2,3-epoxyalcohols, where one enantiomer reacts much faster than the other, potentially leading to an enantiomeric excess approaching 100% for the unreacted alcohol. wikipedia.orgharvard.edu

Dynamic Kinetic Resolution (DKR) is an advanced technique that combines the rapid racemization of the starting material with a highly selective kinetic resolution. nih.gov This allows for the theoretical conversion of 100% of a racemic mixture into a single enantiomerically pure product. An aldehyde-based dynamic kinetic resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester, using CAL-A and vinyl butanoate, has been reported to give the S-configured product in up to 75% yield. arkat-usa.org The success of DKR often relies on the ability to find a suitable catalyst for both the resolution and the in-situ racemization of the less reactive enantiomer. nih.govresearchgate.net

Table 2: Enzymatic Resolution of Piperazine-2-Carboxylic Acid Derivatives

| Technique | Substrate | Enzyme | Result | Yield (%) |

|---|---|---|---|---|

| Kinetic Resolution | rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | CAL-A | >99% ee for both substrate and product | ~50 (for each enantiomer) |

| Dynamic Kinetic Resolution | rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | CAL-A | S-enantiomer product | up to 75 |

Data sourced from studies on lipase-catalyzed resolutions. arkat-usa.org

Enzymatic Resolution Utilizing Lipases (e.g., CAL-A, Alcalase)

Kinetic resolution using lipases is a powerful and widely employed technique for obtaining enantiopure piperazine-2-carboxylic acid derivatives. This method relies on the stereoselective acylation or hydrolysis of a racemic mixture, allowing for the separation of the two enantiomers.

Candida antarctica Lipase A (CAL-A): Lipase A from Candida antarctica (CAL-A) has demonstrated exceptional efficiency and enantioselectivity in the N-acylation of racemic piperazine-2-carboxylic acid esters. arkat-usa.orgresearchgate.net In studies involving the kinetic resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester, CAL-A catalyzed a highly S-enantioselective N-acylation of the secondary amino group. arkat-usa.org This process yielded both the unreacted (R)-substrate and the acylated (S)-product with high enantiomeric excess (ee >99%). arkat-usa.org The enantioselectivity (E-value) for this transformation was determined to be greater than 200, indicating a highly effective resolution. arkat-usa.orgresearchgate.net

Alcalase: The low-cost protease preparation, Alcalase (a subtilisin from Bacillus licheniformis), has also been successfully used for the chiral synthesis of (S)-piperazine-2-carboxylic acid. umn.edu Research has shown its utility in the kinetic resolution of methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, providing an effective route to the desired (S)-enantiomer. umn.edu

The table below summarizes key findings in the lipase-catalyzed resolution of piperazine-2-carboxylic acid precursors.

Table 1: Lipase-Catalyzed Kinetic Resolution of Piperazine-2-Carboxylic Acid Derivatives Data sourced from multiple studies demonstrating lipase efficiency.

| Enzyme | Substrate | Acyl Donor | Solvent | Result | Enantioselectivity (E-value) | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase A (CAL-A) | rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | TBME | (S)-product and (R)-substrate both >99% ee | >200 | arkat-usa.orgresearchgate.net |

| Candida antarctica Lipase A (CAL-A) | rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | TBME | (R)-enantiomer is the reactive one | 200 | arkat-usa.orgresearchgate.net |

| Alcalase | rac-Methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | (Hydrolysis) | Not Specified | Synthesis of (S)-piperazine-2-carboxylic acid | Not Specified | umn.edu |

Biocatalytic Approaches (e.g., Aminopeptidases)

While lipases are the most documented enzymes for the resolution of piperazine carboxylates, the broader field of biocatalysis offers other potential strategies. Although specific literature on the use of aminopeptidases for the synthesis of (S)-4-Methyl-piperazine-2-carboxylic acid is not prominent, related enzymatic systems highlight emerging possibilities.

For instance, enzymes like pantothenate synthetase from Escherichia coli have been shown to catalyze ATP-dependent amide bond formation between a carboxylic acid and a diverse range of amine substrates. rug.nl Such ligases could potentially be engineered or adapted for the synthesis of piperazine amides. Furthermore, enzyme cascades involving ω-transaminases (ω-TA) and imine reductases (IRED) have been successfully applied to the one-pot synthesis of substituted piperidines, a closely related heterocyclic scaffold. whiterose.ac.uk These approaches represent a frontier in biocatalysis that could be adapted for the asymmetric synthesis of complex piperazine derivatives in the future.

Optimization of Resolution Conditions (e.g., Solvent, Acyl Donors)

The success of enzymatic resolutions is highly dependent on the reaction conditions. Optimizing parameters such as the choice of solvent and acyl donor is crucial for achieving high conversion rates and enantioselectivity. researchgate.netsemanticscholar.org

Solvent Selection: The solvent medium can significantly influence enzyme activity and stability. For the CAL-A catalyzed resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester, tert-butyl methyl ether (TBME) was found to be an effective solvent. arkat-usa.org In other biocatalytic systems, solvents are chosen to ensure substrate solubility while maintaining enzyme function, with options ranging from organic solvents like n-heptane to co-solvent systems. mdpi.comnih.gov

Acyl Donor Choice: The structure of the acyl donor can have a profound impact on reaction rate and enantioselectivity. mdpi.com In the CAL-A-catalyzed N-acylation of piperazine derivatives, activated esters like 2,2,2-trifluoroethyl butanoate are often used to drive the reaction forward. arkat-usa.org The use of different acyl donors, such as vinyl butanoate, can also be effective, particularly in dynamic kinetic resolution (DKR) processes. researchgate.net The optimization process often involves screening a library of potential acyl donors to find the ideal match for the specific enzyme and substrate. mdpi.comresearchgate.net

The table below illustrates the effect of different acyl donors on the dynamic kinetic resolution of a piperazine precursor.

Table 2: Influence of Acyl Donor on Dynamic Kinetic Resolution of rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester Data from a study on CAL-A catalyzed DKR.

| Acyl Donor | Solvent | Reaction Time (h) | Product Yield (%) | Reference |

|---|---|---|---|---|

| Vinyl butanoate | Acetonitrile (B52724) | 48 | 75 | arkat-usa.orgresearchgate.net |

| Vinyl butanoate | Toluene | 48 | 61 | researchgate.net |

| Vinyl butanoate | Dichloromethane (B109758) | 48 | 59 | researchgate.net |

Protection/Deprotection Strategies in Synthesis

The presence of two distinct nitrogen atoms in the piperazine ring necessitates the use of protecting groups to achieve regioselectivity during synthesis.

Boc Protection of Piperazine Nitrogen

The tert-butoxycarbonyl (Boc) group is a cornerstone protecting group in the synthesis of piperazine-2-carboxylic acid derivatives. chemimpex.com It is commonly used to temporarily block one of the nitrogen atoms, typically the more accessible N4 position, preventing it from undergoing unwanted reactions.

This strategy is evident in the substrates used for enzymatic resolution, such as N-4-Boc-piperazine-2-carboxylic acid methyl ester, where the Boc group directs the enzymatic acylation to the free N1 nitrogen. arkat-usa.orgumn.edu The Boc group is stable under the basic or neutral conditions of many enzymatic reactions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane, without affecting other functional groups like esters. whiterose.ac.uk

Orthogonal Protection of Amine Functionalities

For more complex syntheses requiring selective modification at both nitrogen atoms, an orthogonal protection strategy is essential. acs.org This involves using two different protecting groups for the N1 and N4 positions that can be removed under distinct chemical conditions. researchgate.netrsc.org

A common orthogonal pair is the Boc group and the benzyloxycarbonyl (Cbz) group. For example, (S)-piperazine-2-carboxylic acid can be protected to form (S)-1-Cbz-4-Boc-piperazine-2-carboxylic acid. In this arrangement:

The Boc group can be selectively removed with acid (e.g., TFA), leaving the Cbz group intact.

The Cbz group can be selectively removed by hydrogenolysis (e.g., H₂ gas with a palladium catalyst), leaving the Boc group intact.

This differential protection allows for sequential and site-specific introduction of substituents at either the N1 or N4 position, providing a versatile pathway to a wide array of complex piperazine derivatives. researchgate.netrsc.org Other protecting groups like nosyl (Ns) can also be used in orthogonal schemes. nih.gov

Established and Emerging Synthetic Routes to Piperazine-2-carboxylic Acid Scaffolds

The construction of the core piperazine-2-carboxylic acid ring system can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern catalytic approaches.

Established Routes:

Cyclization of 1,2-Diamines: A traditional and robust method involves the reaction of a 1,2-diamine derivative with a suitable three-carbon synthon. For instance, N,N'-dibenzylethylenediamine can be reacted with 2,3-dibromopropionic acid methyl ester via a double nucleophilic substitution to form the piperazine ring. chemicalbook.com

Asymmetric Hydrogenation: An efficient route for preparing optically active piperazine-2-carboxylic acid derivatives on an industrial scale is the asymmetric hydrogenation of a corresponding pyrazinecarboxylic acid derivative. google.com This reaction is typically catalyzed by an optically active rhodium complex, which induces high enantioselectivity in the reduction of the pyrazine ring to a piperazine ring. google.com

Emerging Routes:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. nsf.gov This strategy can be used for the direct C-H arylation, vinylation, or alkylation at the α-position to the nitrogen atoms in a pre-formed piperazine ring, offering novel pathways to substituted derivatives under mild conditions. nsf.govacs.org

Direct C–H Lithiation: The direct deprotonation of an N-Boc protected piperazine using a strong base like s-butyllithium, followed by trapping with an electrophile, allows for the direct functionalization of the carbon atom adjacent to the nitrogen. This method provides a direct route to 2-substituted piperazines. nsf.gov

These evolving synthetic strategies continue to expand the toolkit available to chemists for the construction and functionalization of valuable piperazine scaffolds.

Hydrolysis of Cyanopiperidine Derivatives

A viable route to piperazine carboxylic acids involves the hydrolysis of a corresponding cyanopiperidine precursor. This method typically begins with a suitably functionalized piperidine ring. For instance, the dehydration of an amide, such as isonipecotamide (B28982), can yield a cyanopiperidine. A common method for this dehydration step involves using reagents like thionyl chloride. google.com In one documented process, isonipecotamide is reacted with thionyl chloride in the presence of dibutylformamide in n-propyl acetate (B1210297) to produce 4-cyanopiperidine (B19701) hydrochloride. google.com

Catalytic Oxidation and Reduction from Picoline Derivatives

Picoline (methylpyridine) derivatives serve as accessible starting materials for the synthesis of corresponding methyl-piperidine carboxylic acids through catalytic oxidation and reduction sequences. For the synthesis of 4-methyl-piperidine-2-carboxylic acid ethyl ester, a precursor to the target compound, 4-picoline-2-carboxylic acid is a common starting point. google.com

The key transformation is the reduction of the pyridine (B92270) ring to a piperidine ring. This is typically achieved through catalytic hydrogenation under pressure. google.com High-pressure hydrogenation (e.g., 50 kg of pressure or 5 MPa) is one reported method, although it necessitates specialized equipment due to the high temperatures and pressures involved, posing challenges for industrial-scale production. google.com

An alternative approach involves an initial oxidation of the starting material to form a nitrogen oxide derivative, followed by a reduction reaction. google.com For example, 4-methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide can be reduced using anhydrous formic acid amine to yield the desired 4-methyl piperidine-2-carboxylic acid ethyl ester. google.com This method can proceed under milder conditions of temperature (30-50 °C) and pressure (0-1 normal atmosphere). google.com The final step involves resolving the resulting mixture of isomers, often using a chiral organic acid like D-mandelic acid or tartaric acid, to isolate the desired stereoisomer, such as (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. google.com

Reductive Amination and Amidomalonate Synthesis

Reductive amination is a powerful and widely used C-N bond-forming reaction that can be adapted for the synthesis of piperazine rings. nih.gov This strategy involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. youtube.com For piperazine synthesis, this can involve a double reductive amination. A general approach allows for the conversion of a primary amino group into a piperazine ring by reacting it with nitrosoalkenes to form bis(oximinoalkyl)amines, which then undergo catalytic reductive cyclization. nih.gov

One specific route to 3-substituted piperazine-2-acetic acid esters starts from an optically pure amino acid. nih.gov The amino acid is first converted to a β-keto ester. Subsequent reductive amination of this intermediate with ammonium (B1175870) acetate and a reducing agent like sodium cyanoborohydride yields a 2,3-substituted 1,4-diamine. nih.gov This diamine precursor is then cyclized to form the piperazine ring. nih.gov This method has been shown to be effective for producing piperazines with high enantiomeric purity, although racemization can occur, particularly with certain substituents like phenyl groups. nih.gov

| Starting Material | Reagents | Reducing Agent | Key Intermediate | Reference |

|---|---|---|---|---|

| β-keto ester from (S)-alanine | Ammonium acetate | Sodium cyanoborohydride | 2,3-substituted 1,4-diamine | nih.gov |

| Primary amines | Nitrosoalkenes | H₂, Pd/C or Ra-Ni | bis(oximinoalkyl)amines | nih.gov |

| 2-(piperazin-1-yl)ethanamine | 1-methylpiperidin-4-one | Sodium triacetoxyborohydride | N-protected piperazine | nih.gov |

Multi-Step Approaches (e.g., from Dibromo-propionic acid methyl ester)

Elaborate, multi-step synthetic sequences provide a high degree of control for constructing the piperazine-2-carboxylic acid scaffold. A well-defined example starts from 2,3-dibromo-propionic acid methyl ester. chemicalbook.com In this synthesis, the dibromo ester is reacted with a protected diamine, N,N'-dibenzyl-ethane-1,2-diamine, in the presence of a base such as triethylamine (B128534) (Et3N). chemicalbook.com

The reaction involves a double nucleophilic substitution where the two nitrogen atoms of the diamine displace the two bromine atoms of the propionic acid ester, leading to the formation of the piperazine ring. This cyclization is typically performed at elevated temperatures, such as refluxing in toluene, to drive the reaction to completion. chemicalbook.com The resulting product is 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester. The benzyl (B1604629) protecting groups on the nitrogen atoms and the methyl ester on the carboxylic acid can then be removed in subsequent steps to yield the parent piperazine-2-carboxylic acid. chemicalbook.com This method provides a clear and controlled pathway to the core structure. chemicalbook.com

One-Pot Diastereoselective Sequences (e.g., Ugi Reactions for Pyrrolopiperazinediones)

The Ugi four-component reaction (U-4CR) is a highly efficient multicomponent reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives. organic-chemistry.org This methodology has been ingeniously applied to the one-pot, diastereoselective synthesis of complex heterocyclic structures related to piperazine derivatives, such as pyrrolopiperazine-2,6-diones. nih.gov

In a reported sequence, a Ugi reaction is followed by an intramolecular nucleophilic substitution, N-acylation, and debenzoylation to construct the fused bicyclic system. nih.gov This approach allows for the introduction of diverse substituents and the diastereoselective creation of a new stereocenter. nih.gov For instance, the reaction of an α-aminoester, 3-bromopropionic acid, phenylglyoxal, and cyclohexyl isocyanide can initiate the sequence. nih.gov The Ugi reaction is known to be exothermic and is often complete within minutes, favoring polar, aprotic solvents like DMF, though methanol (B129727) is also commonly used. wikipedia.org The subsequent cyclization steps can be promoted by a base, such as cesium carbonate, to yield the final pyrrolopiperazinedione with high chemical yields and excellent diastereoselectivity. nih.gov

| Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Reference |

|---|---|---|---|---|

| Phenylglyoxal | α-aminoesters | 3-bromopropionic acid | Cyclohexyl isocyanide | nih.gov |

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of libraries of compounds, which is particularly valuable in drug discovery. The piperazine scaffold is well-suited for this approach. The Ugi reaction, for example, can be adapted to a solid-phase format to prepare libraries of piperazine-related structures like γ-lactams from keto-acids immobilized on a solid support. wikipedia.org

In a typical solid-phase synthesis, one of the starting materials is attached to a polymer resin. The subsequent reaction steps are carried out, and excess reagents and byproducts are simply washed away after each step. This greatly simplifies purification. For piperazine derivatives, a diamine precursor could be attached to the solid support, followed by reaction with other building blocks to construct the heterocyclic ring. Finally, the desired product is cleaved from the resin. While specific examples for this compound are not detailed in the provided results, the principles of solid-phase synthesis are broadly applicable to creating diverse piperazine libraries. wikipedia.org

Optimization of Reaction Conditions for Stereochemical Control

Achieving high stereochemical purity is paramount in the synthesis of chiral molecules like this compound. The optimization of reaction conditions—including temperature, solvent, catalyst, and reaction time—is critical for controlling the formation of the desired stereoisomer and preventing racemization. scielo.br

In syntheses involving reductive amination, the choice of reagents and conditions can dramatically impact stereochemical integrity. For example, the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters via reductive amination was reported to result in complete racemization, highlighting a critical step where optimization is needed. nih.gov

Asymmetric hydrogenation is a key strategy for establishing stereocenters with high enantioselectivity. The synthesis of optically active piperazine-2-carboxylic acid derivatives has been achieved through the asymmetric hydrogenation of pyrazinecarboxylic acid precursors. google.com This process utilizes chiral rhodium complexes as catalysts to direct the hydrogenation to one face of the substrate, leading to high enantiomeric excess. google.com

The optimization process involves systematically varying parameters to find the best balance between reaction conversion and stereoselectivity. scielo.br For instance, in oxidative coupling reactions to form related dihydrobenzofuran structures, it was found that changing the solvent from commonly used benzene/acetone to acetonitrile, and reducing the reaction time from 20 hours to 4 hours, could be achieved without significant loss of yield or selectivity. scielo.br Similar principles apply to piperazine synthesis, where careful selection of a chiral catalyst, operating at an optimal temperature, and using an appropriate solvent can maximize the yield of the desired enantiomer. researchgate.net

| Factor | Influence | Example | Reference |

|---|---|---|---|

| Catalyst | Directs the stereochemical outcome of the reaction. | Chiral rhodium complexes for asymmetric hydrogenation of pyrazines. | google.com |

| Temperature | Affects reaction rate and can influence selectivity. Lower temperatures often favor higher selectivity. | Optimizing temperature to prevent side reactions or racemization. | |

| Solvent | Can affect catalyst activity, substrate solubility, and transition state energies. | Acetonitrile provided a better balance of conversion and selectivity than other solvents in an oxidative coupling. | scielo.br |

| Reaction Time | Longer times may lead to side products or racemization. | Reducing time from 20h to 4h maintained yield and selectivity. | scielo.br |

Derivatization and Chemical Transformations of S 4 Methyl Piperazine 2 Carboxylic Acid

Esterification and Hydrolysis of the Carboxylic Acid Moiety

The carboxylic acid functional group is a prime site for modification, most commonly through esterification. This transformation is not only important for protecting the acid group during subsequent reactions but also for modulating the pharmacokinetic properties of resulting derivatives.

Esterification Methods: Standard esterification procedures are applicable to (S)-4-Methyl-piperazine-2-carboxylic acid, though the presence of the two basic nitrogen atoms requires careful selection of conditions.

Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst. However, the piperazine (B1678402) nitrogens will be protonated, potentially affecting solubility and reactivity.

Alkylation of Carboxylates: A two-step process where the carboxylic acid is first deprotonated with a base to form a carboxylate salt, which is then alkylated with an alkyl halide like methyl iodide. prepchem.comgoogle.com This avoids strongly acidic conditions.

Thionyl Chloride Method: The carboxylic acid can be converted to a more reactive acyl chloride intermediate using thionyl chloride (SOCl2). prepchem.comgoogle.com This intermediate readily reacts with an alcohol to form the desired ester. The N1 nitrogen must be protected (e.g., as a Boc-carbamate) prior to this reaction to prevent unwanted side reactions.

Hydrolysis: The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, is typically achieved under basic conditions. For instance, refluxing an ethyl ester derivative, such as ethyl-4-methylpiperazine-2-carboxylate, with a base like sodium hydroxide (B78521) in an ethanol (B145695)/water mixture effectively cleaves the ester bond to yield the sodium salt of the carboxylic acid. mdpi.com Subsequent acidification furnishes the free carboxylic acid. This process is fundamental in synthetic routes where the ester serves as a temporary protecting group. mdpi.comnih.gov

Table 1: Common Esterification and Hydrolysis Reactions

| Reaction | Reagents | Key Features |

| Esterification | ||

| Fischer Esterification | Alcohol (e.g., MeOH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol. researchgate.net |

| Alkylation | Base (e.g., NaOH), Alkyl Halide (e.g., CH₃I) | Two-step SN2 reaction; avoids strong acid. prepchem.comgoogle.com |

| Via Acyl Chloride | SOCl₂ then Alcohol (e.g., MeOH) | Highly reactive intermediate; requires N-protection. prepchem.com |

| Hydrolysis | ||

| Saponification | Base (e.g., NaOH or LiOH), H₂O/Alcohol | Irreversible reaction to form the carboxylate salt. mdpi.com |

N-Alkylation and Acylation Reactions on the Piperazine Ring

The piperazine ring contains two nitrogen atoms available for functionalization. The N4 position is already substituted with a methyl group. The secondary amine at the N1 position is a key site for introducing diversity.

N-Acylation: The N1 nitrogen can be readily acylated using various acylating agents. For this to occur selectively, the carboxylic acid is typically protected as an ester. The reaction of the N1 amine with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine) yields the corresponding N1-acyl derivative. This amide bond formation is a cornerstone of building more complex molecules. For example, norfloxacin (B1679917) has been derivatized by treating it with chloroacetyl chloride to form a chloroacetamide at the piperazine nitrogen, which can then be used for further coupling. mdpi.com

N-Alkylation/Arylation: The N1 nitrogen can also undergo alkylation. A particularly powerful method for forming N-aryl bonds is the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of N-aryl piperazines from aryl halides. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as Xantphos), and a base. rjpbcs.com This method has been used to couple various piperazines with aryl bromides in good yields. rjpbcs.com A specific example involves the nucleophilic aromatic substitution (SNAr) where the N1 amine of hydrolyzed ethyl-4-methylpiperazine-2-carboxylate attacks an activated aryl fluoride, like o-nitrofluorobenzene, to form an N-aryl derivative. mdpi.com

Table 2: Representative N-Alkylation and Acylation Reactions

| Reaction Type | Reagents & Conditions | Product Type |

| N-Acylation | Acyl Chloride (e.g., Chloroacetyl chloride), Base (e.g., TEA), Solvent (e.g., THF) | N1-Acyl piperazine |

| N-Arylation | Aryl Halide, Pd-catalyst, Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N1-Aryl piperazine |

| N-Arylation (SNAr) | Activated Aryl Halide (e.g., o-nitrofluorobenzene), Heat, Solvent (e.g., Ethanol) | N1-Aryl piperazine |

Nucleophilic Substitution Reactions

This compound and its derivatives can participate in nucleophilic substitution reactions in several ways.

The most common example is nucleophilic acyl substitution , where the carboxylic acid is converted into a derivative like an ester or an amide. mdpi.com This involves the attack of a nucleophile (an alcohol or amine) on the carbonyl carbon, followed by the elimination of a leaving group (water). mdpi.com

The piperazine N1-amine itself is an excellent nucleophile. It can participate in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups (like fluoride) from electron-deficient aromatic rings. A documented synthesis shows the N1 amine attacking o-nitrofluorobenzene to form 4-Methyl-1-(o-nitrophenyl)piperazine-2-carboxylic acid. mdpi.com This reaction proceeds by refluxing the reactants in ethanol and water for an extended period. mdpi.com

Oxidation and Reduction Pathways

Reduction: The carboxylic acid moiety can be selectively reduced to a primary alcohol. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are effective. researchgate.net The reduction with LiAlH₄ is typically performed in an ether solvent, followed by an aqueous workup to yield the corresponding (S)-(4-methylpiperazin-2-yl)methanol. researchgate.net Care must be taken as these reagents can also reduce other functional groups. For instance, a related pyridine (B92270) carboxylic acid can be reduced to the piperidine (B6355638) derivative using catalytic hydrogenation (H₂/Pd), demonstrating ring reduction under certain conditions.

Oxidation: The oxidation of this compound is less commonly described but can be envisioned at several positions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium persulfate can oxidize the N-methyl group. Under controlled conditions, it might be possible to oxidize the N-methyl group to a formyl group or completely to a carboxylic acid, though this would likely require optimization to avoid ring degradation. For instance, benzylic methyl groups on aromatic rings are often oxidized to carboxylic acids using KMnO₄ or other strong oxidants.

Coupling Reactions (e.g., Buchwald–Hartwig, T3P-mediated Condensation)

Buchwald-Hartwig Amination: As mentioned in section 3.2, the Buchwald-Hartwig reaction is a premier method for N-arylation. It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. nih.gov For this compound (typically as its ester derivative), the N1-amine acts as the nucleophile to form a new carbon-nitrogen bond with an aryl partner, providing access to a wide array of N-aryl piperazine derivatives. nih.govrjpbcs.com

T3P-mediated Condensation: Propanephosphonic acid anhydride (B1165640) (T3P®) is a highly efficient and mild coupling reagent for amide bond formation. It activates the carboxylic acid group of this compound, allowing it to react with a primary or secondary amine to form an amide. The reaction proceeds by forming a mixed anhydride intermediate, which is then attacked by the amine. T3P is valued for its high yields, low epimerization risk with chiral centers, and the easy removal of its water-soluble byproducts, making it suitable for complex syntheses. This method has been broadly applied in the synthesis of pyrazine-2-carboxylic acid derivatives.

Table 3: Key Coupling Reactions

| Coupling Reaction | Substrates | Reagent/Catalyst | Product |

| Buchwald-Hartwig Amination | N1-H Piperazine ester, Aryl Halide | Pd-catalyst, Ligand, Base | N1-Aryl piperazine ester |

| T3P-mediated Condensation | Carboxylic acid, Amine | T3P®, Base (e.g., DIPEA) | Amide |

Formation of Complex Ring Systems (e.g., Imidazopyrazinones, Pyrrolopiperazinediones)

The bifunctional nature of this compound makes it an ideal starting material for constructing fused bicyclic and more complex heterocyclic systems through intramolecular or sequential cyclization reactions.

Imidazopyrazinones: The imidazo[1,2-a]pyrazine (B1224502) core is a privileged scaffold in medicinal chemistry. nih.gov Syntheses often involve the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. A plausible route starting from this compound would involve its conversion to an amide with 2-amino-N-substituted acetamide. Subsequent intramolecular cyclization and dehydration would lead to the formation of an imidazopyrazinone ring fused to the piperazine. Alternatively, modern multi-component reactions using reagents like tert-butyl isocyanide and an aldehyde with a 2-aminopyrazine derivative can construct the imidazo[1,2-a]pyrazine ring system in a single step. nih.gov

Pyrrolopiperazinediones: The hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) scaffold is a diketopiperazine structure that can be formed from the coupling of proline or a proline analogue with another amino acid. To form such a system from this compound, one could first couple it with a protected amino acid (like N-Boc-proline) at the N1 position. Subsequent deprotection and intramolecular amide bond formation between the N1-amino acid's carboxyl group and the piperazine's C2-carboxyl group (after activation) would yield the desired pyrrolopiperazinedione. These structures, such as Cyclo(D-Val-L-Pro), are found in nature and exhibit significant biological activity. The synthesis of bicyclic piperazine-2-carboxylic acids from L-proline has been described, highlighting the synthetic accessibility of these fused systems. rjpbcs.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of (S)-4-methyl-piperazine-2-carboxylic acid, offering a window into its molecular framework and behavior in solution.

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for probing the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of protons within the piperazine (B1678402) ring. For instance, the proton at C2 would show correlations to the geminal protons at C3. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and preferred conformation in solution. acs.org It detects through-space interactions between protons that are in close proximity (typically < 5 Å). For this compound, NOESY can be used to establish the relative orientation of the substituents on the piperazine ring. For example, in a chair conformation, a NOE between the proton at C2 and an axial proton at C6 would suggest that the carboxylic acid group is in an equatorial position. The presence or absence of NOEs between the N-methyl protons and other ring protons can provide further conformational details. acs.org

pH-Induced Chemical Shift Changes and Solution Aggregation Studies

The chemical shifts of nuclei in this compound are sensitive to the pH of the solution due to the presence of the ionizable carboxylic acid and the two amine groups. nih.gov

As the pH of the solution is varied, the protonation state of these functional groups changes, leading to alterations in the electron density and, consequently, the magnetic shielding of nearby nuclei. A pH titration monitored by NMR can provide valuable information on the pKa values of the functional groups. For instance, upon deprotonation of the carboxylic acid group (at low pH), the chemical shifts of the adjacent C2 proton and the C2 and carboxyl carbons are expected to shift. Similarly, the protonation of the nitrogen atoms at lower pH values will induce significant downfield shifts in the signals of the adjacent ring protons and carbons. nih.govnih.gov

These pH-dependent chemical shift changes can be plotted to generate titration curves, from which the pKa values can be extracted. Studies on similar molecules have shown that changes in protonation state can also influence the conformational equilibrium of the piperazine ring. nih.gov Furthermore, significant changes in chemical shifts or line broadening as a function of concentration can indicate the formation of aggregates in solution, which may be mediated by hydrogen bonding or other intermolecular interactions.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. libretexts.orgvscht.cz

O-H Stretch: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding. vscht.czmasterorganicchemistry.com

N-H Stretch: If the secondary amine is protonated, a broad N-H stretching band would appear around 3000 cm⁻¹. In the free base form, this vibration is often weaker and can be found in the 3300-3500 cm⁻¹ region.

C-H Stretch: Absorptions due to C-H stretching of the piperazine ring and the N-methyl group are expected in the 3000-2850 cm⁻¹ range. libretexts.org

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected in the region of 1760-1690 cm⁻¹. Its exact position can be indicative of hydrogen bonding. vscht.czmasterorganicchemistry.com

N-H Bend: The N-H bending vibration usually appears in the 1650-1550 cm⁻¹ region.

C-N Stretch: C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ range.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands due to various bending and stretching vibrations, which are unique to the molecule and serve as a "fingerprint" for identification.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Amine | N-H Stretch (protonated) | ~3000 | Broad, Medium |

| Alkane | C-H Stretch | 3000 - 2850 | Medium |

| Amine | C-N Stretch | 1250 - 1020 | Medium-Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

Raman Spectroscopy and Normal Coordinate Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, the C-C and C-N backbone vibrations of the piperazine ring may be more prominent in the Raman spectrum.

Studies on piperazine and its simple derivatives have utilized Raman spectroscopy to investigate conformational equilibria in different phases. masterorganicchemistry.com The relative intensities of certain Raman bands can change depending on whether the molecule is in a solid state or in an aqueous solution, reflecting shifts in the populations of different conformers. masterorganicchemistry.com

A detailed analysis of the vibrational spectra can be achieved through Normal Coordinate Analysis (NCA) . This computational method involves calculating the vibrational frequencies and modes of the molecule based on its geometry and force field. By comparing the calculated frequencies with the experimental FT-IR and Raman data, a definitive assignment of the observed vibrational bands to specific atomic motions can be made. This level of analysis provides a deeper understanding of the molecular structure and bonding. For related molecules like 2-methylpiperazine, NCA has been successfully employed to achieve a close agreement between observed and calculated frequencies.

Analysis of Hydrogen Bonding Interactions via Vibrational Modes

The molecular structure of this compound, featuring a carboxylic acid group (-COOH) and a secondary amine (N-H) within the piperazine ring, provides sites for both hydrogen bond donation and acceptance. These interactions are critical in determining the compound's solid-state structure and its behavior in solution. Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for investigating these hydrogen bonds.

In the solid state, strong intermolecular hydrogen bonds are expected. A key interaction would be the classic carboxylic acid dimer synthon, where two molecules form a cyclic dimer via O-H···O=C bonds. Additionally, the piperazine N-H group can act as a hydrogen bond donor, and the tertiary nitrogen atom (N-CH₃) can act as an acceptor, leading to complex hydrogen-bonded networks. researchgate.netlookchem.com

The analysis of vibrational modes, often supported by Density Functional Theory (DFT) calculations for similar piperazine-containing molecules, allows for the assignment of specific spectral bands. scispace.comdergipark.org.tr Key vibrational modes indicative of hydrogen bonding include:

O-H Stretching: In a non-hydrogen-bonded (gas phase) carboxylic acid, the O-H stretching vibration (νO-H) appears as a sharp band around 3500-3600 cm⁻¹. In the solid state, strong hydrogen bonding causes this band to become very broad and shift significantly to a lower frequency, typically in the 2500-3300 cm⁻¹ region.

N-H Stretching: The secondary amine N-H stretching vibration (νN-H) in piperazine derivatives typically appears in the 3200-3400 cm⁻¹ range. scispace.comniscpr.res.in The involvement of the N-H group as a donor in a hydrogen bond (e.g., N-H···O or N-H···N) would cause a red shift (shift to lower wavenumber) and broadening of this peak. nih.gov

C=O Stretching: The carbonyl (C=O) stretching vibration (νC=O) of the carboxylic acid is sensitive to hydrogen bonding. An unassociated carbonyl group absorbs around 1760 cm⁻¹. When it acts as a hydrogen bond acceptor, as in the carboxylic acid dimer, the frequency is lowered to approximately 1680-1710 cm⁻¹.

Computational studies on related molecules like nicotinamide (B372718) have shown that complexation and hydrogen bonding lead to large red shifts in the N-H stretching vibrations and a very strong increase in their IR intensity, confirming the sensitivity of these modes to intermolecular interactions. nih.gov By analyzing the position, shape, and intensity of these characteristic bands, the nature and strength of the hydrogen bonding network in this compound can be thoroughly characterized.

| Vibrational Mode | Typical Frequency (Non-H-Bonded) | Expected Frequency (H-Bonded) | Interaction |

| O-H Stretch | ~3500-3600 cm⁻¹ (sharp) | 2500-3300 cm⁻¹ (very broad) | O-H···O=C |

| N-H Stretch | ~3350-3450 cm⁻¹ (sharp) | 3200-3400 cm⁻¹ (broadened) | N-H···O / N-H···N |

| C=O Stretch | ~1760 cm⁻¹ | 1680-1710 cm⁻¹ | C=O···H-O |

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry for Composition Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike nominal mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest integer, HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm).

For this compound, the molecular formula is C₆H₁₂N₂O₂. The theoretical monoisotopic mass can be calculated with high precision using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Theoretical Monoisotopic Mass: 144.089878 Da

An experimental HRMS measurement, for instance using a time-of-flight (TOF) or Orbitrap mass analyzer, that yields a mass value extremely close to the theoretical value (e.g., 144.0895 Da) provides strong evidence for the correct elemental composition, ruling out other potential formulas that might have the same nominal mass.

| Property | Value |

| Molecular Formula | C₆H₁₂N₂O₂ |

| Theoretical Monoisotopic Mass | 144.089878 Da |

| Expected HRMS Tolerance | < 5 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique ideally suited for polar, thermally labile molecules like this compound. Due to the presence of two basic nitrogen atoms (the secondary amine and the tertiary N-methyl group) and an acidic carboxylic acid group, the compound can be readily ionized in both positive and negative ion modes.

In positive ion mode, the molecule is expected to be easily protonated to form the pseudomolecular ion, [M+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. In the case of this compound, the expected ion would be at m/z 145.0977.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to further confirm the structure. Based on studies of related cyclic amino acids and peptides, fragmentation is likely initiated by a ring-opening of the piperazine structure. researchgate.netresearchgate.net Subsequent fragmentation could involve characteristic neutral losses:

Loss of H₂O (18 Da): From the carboxylic acid group.

Loss of CO (28 Da): From the carboxylic acid group after rearrangement.

Loss of COOH₂ (46 Da): Loss of the entire carboxylic acid moiety.

Cleavages across the piperazine ring: Leading to various smaller fragment ions that can help elucidate the connectivity of the molecule.

This fragmentation pattern provides a structural fingerprint that is unique to the molecule.

Studies of Solution Aggregation and Dimerization by MS

The same hydrogen bonding capabilities that influence the compound's vibrational spectrum can also lead to the formation of non-covalent aggregates, such as dimers, in solution. ESI-MS is a powerful technique for studying these weakly bound complexes, as the gentle nature of the ionization process can transfer them intact from the solution phase to the gas phase for detection. nih.govnih.gov

When analyzing a solution of this compound, the presence of a dimer held together by hydrogen bonds could be detected as a protonated species, [2M+H]⁺. For this compound, this would correspond to an ion at m/z 289.1876. The observation of this ion, particularly under carefully controlled ESI conditions that minimize in-source fragmentation, would be strong evidence of dimerization. psu.edu

The relative intensity of the dimer ion ([2M+H]⁺) compared to the monomer ion ([M+H]⁺) can provide qualitative insights into the strength of the dimerization in solution. By varying experimental conditions such as concentration and solvent composition, the factors influencing self-assembly can be investigated.

| Species | Formula | Expected m/z |

| Protonated Monomer | [C₆H₁₂N₂O₂ + H]⁺ | 145.0977 |

| Protonated Dimer | [(C₆H₁₂N₂O₂)₂ + H]⁺ | 289.1876 |

Chromatographic Methods

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

As the compound is chiral, containing a stereocenter at the C2 position of the piperazine ring, determining its enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. Direct separation of the (S) and (R) enantiomers can be achieved without derivatization using a suitable chiral stationary phase (CSP).

For cyclic amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), have proven highly effective. sigmaaldrich.comsigmaaldrich.com These CSPs are versatile and can operate in polar organic, reversed-phase, or normal-phase modes, and are compatible with mass spectrometric detection (LC-MS). chromatographytoday.com

A typical analytical method would involve:

Column: A teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A polar organic mobile phase, such as methanol (B129727) or acetonitrile (B52724) with a small amount of an acidic or basic additive (e.g., acetic acid and triethylamine) to control the ionization state of the analyte and improve peak shape. A reversed-phase mobile phase consisting of an aqueous buffer and an organic modifier could also be employed. sigmaaldrich.com

Detection: UV detection would be possible, although the compound lacks a strong chromophore. More universal detection methods like Evaporative Light Scattering Detection (ELSD) or mass spectrometry (MS) would be highly suitable.

Successful separation would result in two distinct peaks in the chromatogram, corresponding to the (S) and (R) enantiomers. By integrating the peak areas, the enantiomeric excess (ee) of the (S)-enantiomer can be accurately quantified, confirming the stereochemical integrity of the compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a fundamental and accessible technique for monitoring the progress of chemical reactions involving this compound. Due to its polar nature, stemming from the carboxylic acid and secondary amine functionalities, its mobility on standard silica (B1680970) gel plates requires polar solvent systems.

Reaction monitoring by TLC is crucial during the synthesis of this compound or its derivatives. For instance, in a synthetic sequence, TLC can be used to track the consumption of starting materials and the formation of the product. google.com The choice of eluent is critical for achieving clear separation. Given the compound's structural similarity to amino acids, typical solvent systems would likely consist of a mixture of a polar organic solvent, an acid or base modifier, and sometimes water to ensure adequate migration and spot definition.

A common mobile phase for polar, amino-acid-like compounds that would be suitable for analyzing this compound includes a mixture of an alcohol (like n-butanol or ethanol), acetic acid, and water. google.com The acidic component helps to suppress the deprotonation of the carboxylic acid, reducing streaking and leading to more compact spots. Visualization of the compound on the TLC plate, as it lacks a strong chromophore, would typically be achieved by staining with reagents that react with amines or carboxylic acids, such as ninhydrin, which upon heating, reveals amino-containing compounds as colored spots. mdpi.com

A hypothetical TLC analysis for a reaction producing this compound might look like the data presented in Table 1.

Table 1: Hypothetical TLC Data for Reaction Monitoring

| Analyte | Solvent System (v/v/v) | R_f Value | Visualization Method |

|---|---|---|---|

| Starting Material | n-Butanol/Acetic Acid/Water (4:1:1) | 0.65 | Potassium Permanganate (B83412) Stain |

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of related piperazine and piperidine (B6355638) structures allows for a detailed and scientifically grounded prediction of its solid-state characteristics. evitachem.com

Determination of Solid-State Structures and Conformations

The crystal structure of this compound would be expected to reveal the inherent stereochemistry and conformational preferences of the molecule. The piperazine ring is anticipated to adopt a stable chair conformation, which is the most common and lowest energy conformation for such six-membered heterocyclic rings. evitachem.com In this conformation, the substituents on the ring can occupy either axial or equatorial positions.

The relative orientation of the methyl group at the N4 position and the carboxylic acid group at the C2 position would be of particular interest. It is plausible that the bulky carboxylic acid group preferentially occupies an equatorial position to minimize steric strain, a common feature in substituted cyclohexane (B81311) and piperidine systems. evitachem.com The absolute configuration at the C2 chiral center is defined as (S).

Analysis of Hydrogen Bonding Networks and Supramolecular Organization

The presence of both hydrogen bond donors (the N-H of the piperazine ring and the O-H of the carboxylic acid) and hydrogen bond acceptors (the nitrogen atoms and the carbonyl and hydroxyl oxygens) dictates that the crystal structure will be dominated by an extensive hydrogen-bonding network. evitachem.com

Polymorph Screening and Characterization

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon, particularly in molecules with flexible conformations and multiple hydrogen bonding sites, such as this compound. Different polymorphs can exhibit different physical properties, including solubility and stability.

Polymorph screening would involve crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, evaporation rate). acs.org Each crystalline form obtained would then be analyzed by techniques such as X-ray powder diffraction (XRPD) to identify unique crystal lattices. The existence of different hydrogen-bonding patterns or molecular conformations could give rise to different polymorphic forms. acs.org Given the flexibility of the piperazine ring and the multiple ways hydrogen bonds can be arranged, the existence of polymorphs for this compound is a distinct possibility.

Other Spectroscopic and Thermal Analysis Techniques

Fluorescence Spectroscopy

The intrinsic fluorescence properties of this compound are not extensively documented in publicly available scientific literature. Simple piperazine derivatives, due to the absence of a significant fluorophore in their structure, are not typically fluorescent. The fluorescence observed in molecules containing a piperazine moiety usually originates from an attached chromophore.

In such systems, the piperazine unit can influence the fluorescent behavior. For instance, in certain naphthalimide-piperazine derivatives, the piperazine nitrogen atom can participate in a photo-induced electron transfer (PET) process, which often quenches the fluorescence of the naphthalimide fluorophore. The protonation of the piperazine nitrogen can inhibit this PET process, leading to an increase in fluorescence intensity. mdpi.com This behavior allows such compounds to act as fluorescent pH sensors. mdpi.com However, for this compound itself, which lacks a conjugated fluorophore system, significant fluorescence under standard conditions is not expected.

A comprehensive search of scientific databases did not yield specific experimental fluorescence spectra or quantum yield data for this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of a material.

As of the latest literature review, specific thermogravimetric analysis data for this compound, including onset of decomposition or percentage of mass loss at various temperatures, is not available in the cited research. Therefore, a data table for the thermal degradation of this specific compound cannot be provided at this time.

Table 1: Thermogravimetric Analysis Data for this compound

| Parameter | Value |

|---|---|

| Onset Decomposition Temperature (°C) | Data not available |

| Peak Decomposition Temperature (°C) | Data not available |

| Residual Mass (%) | Data not available |

No published TGA data was found for this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

There is no available X-ray photoelectron spectroscopy data for this compound in the reviewed scientific literature. XPS studies on related but distinct molecules, such as metal complexes of other piperazine derivatives, have been reported, but this data cannot be directly extrapolated to the compound . Consequently, binding energy data for the constituent elements (C1s, N1s, O1s) of this compound are not available.

Table 2: X-ray Photoelectron Spectroscopy Data for this compound

| Element | Binding Energy (eV) |

|---|---|

| C 1s | Data not available |

| N 1s | Data not available |

| O 1s | Data not available |

No published XPS data was found for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and behavior. For molecules like (S)-4-Methyl-piperazine-2-carboxylic acid, these methods offer a powerful lens to examine its electronic structure and potential energy surfaces without the need for empirical data.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.gov It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy (most stable) conformation of a compound. mdpi.com The process involves calculating the electron density to determine the molecule's energy, bond lengths, and bond angles. scielo.org.mx For related heterocyclic compounds, DFT calculations have been successfully used to reproduce structural parameters that align well with experimental data from techniques like X-ray diffraction. tandfonline.com

Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311G+(d,p) or cc-pVDZ, to achieve a balance between accuracy and computational cost. nih.govmdpi.com These calculations can also yield important electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. scielo.org.mxmdpi.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.240 - 1.252 | O-C-N | 115 - 125 |

| C-N (ring) | 1.399 - 1.400 | C-N-C (ring) | 110 - 115 |

| C-C (ring) | 1.520 - 1.540 | H-C-H | 109.5 |

Data derived from methodological descriptions in related studies. mdpi.com

Prediction of Diastereoselectivity and Conformational Preferences

Computational chemistry plays a vital role in predicting the stereochemical outcome of chemical reactions. By calculating the energies of different diastereomeric transition states, chemists can predict which diastereomer will be preferentially formed. This approach has been used to theoretically interpret the regioselectivity of reactions in related heterocyclic systems. mdpi.com

Furthermore, understanding the conformational preferences of a molecule is key to deciphering its biological activity and physical properties. For flexible rings like the piperazine (B1678402) moiety in this compound, multiple chair and boat conformations are possible. Quantum chemical calculations can determine the relative energies of these different conformers. Molecular dynamics simulations, which are often parameterized using quantum mechanics, involve detailed investigations of dihedral angles to understand these conformational preferences. uib.no The analysis reveals the most stable, low-energy shapes the molecule is likely to adopt.

Vibrational Wavenumber and Potential Energy Distribution Analysis

Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net These calculated frequencies are often scaled by a correction factor to better match experimental results. scielo.org.mx

A Potential Energy Distribution (PED) analysis is then performed to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or twisting of particular bonds or functional groups. scielo.org.mxresearchgate.net This detailed assignment helps to unambiguously identify the origin of each peak in an experimental spectrum. For example, in related molecules, the stretching vibration for a C=O group is typically observed in the 1600-1750 cm⁻¹ region, while N-H stretching appears at higher wavenumbers. nih.gov

Table 2: Example of Calculated Vibrational Frequencies and PED Assignments for a Carboxylic Acid Derivative Note: This table is illustrative of the type of data generated from a vibrational analysis.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED %) |

| 3491 | 3490 | N-H stretching (95%) |

| 3080 | 3075 | C-H aromatic stretching (90%) |

| 1710 | 1705 | C=O stretching (85%) |

| 1415 | 1410 | C-N stretching (70%) |

| 850 | 845 | C-H out-of-plane bending (80%) |

Data based on methodology described for similar compounds. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations examine static structures, molecular modeling and dynamics simulations provide insight into the time-dependent behavior of molecules and their interactions with their environment.

Simulation of Duplex Formation and Molecular Interactions

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. These simulations can provide a detailed picture of how a ligand interacts with a biological target, such as an enzyme or receptor. In studies of related piperazine derivatives, MD simulations have been employed to gain insights into structure-activity relationships for enzyme inhibition. nih.gov These simulations revealed stable binding modes characterized by hydrogen bonding, hydrophobic interactions, and ionic interactions within the enzyme's active site. nih.gov Such simulations are crucial for understanding the molecular basis of a compound's biological activity and for the rational design of new therapeutic agents. nih.gov

Understanding Intermolecular Forces in Crystalline Lattices

The arrangement of molecules in a solid-state crystal is governed by a complex network of intermolecular forces. Molecular modeling, often complemented by experimental data from single-crystal X-ray diffraction, is essential for understanding this arrangement. mdpi.com Analysis of crystal structures reveals how molecules pack together and identifies key intermolecular interactions, such as hydrogen bonds, which dictate the crystal's stability and physical properties. mdpi.com For instance, in the crystal structure of a related carboxylic acid monohydrate, molecules were found to be linked by a three-dimensional network of hydrogen bonds involving the carboxylic acid group, the ring nitrogen, and water molecules. mdpi.com

Computational Chemistry for Library Design

Computational approaches are instrumental in the rational design of chemical libraries based on scaffolds like this compound. These methods allow for the strategic selection of reagents and the comprehensive profiling of the resulting library to ensure maximum structural and pharmacophoric diversity.

The design of a high-quality screening library centered on the this compound scaffold necessitates a careful selection of building blocks to maximize the diversity of the final compound collection. nih.gov Reagent-based library design strategies often employ computational clustering to group commercially available or synthetically accessible reagents—such as amines, carboxylic acids, and sulfonyl chlorides that would be coupled to the piperazine core—based on their physicochemical and structural properties. nih.govnih.gov This process helps to avoid redundancy and ensures that the selected reagents represent a broad range of chemical space. nih.gov

For a library derived from this compound, reagents would be characterized by a variety of molecular descriptors, including molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area. Clustering algorithms, such as k-means or hierarchical clustering, would then be applied to partition the reagent space into distinct groups. By selecting a representative reagent from each cluster, a diverse set of building blocks can be compiled for synthesis.

Table 1: Illustrative Reagent Clustering for a Virtual Library Based on this compound

| Cluster ID | Number of Reagents | Representative Reagent Class | Key Physicochemical Property Range |

| 1 | 50 | Small Aliphatic Amines | Low MW, Low logP |

| 2 | 35 | Aromatic Carboxylic Acids | High Aromatic Ring Count, Moderate logP |

| 3 | 42 | Heterocyclic Sulfonyl Chlorides | High H-bond Acceptor Count, High TPSA |

| 4 | 28 | Bulky Lipophilic Amines | High MW, High logP |

This table is illustrative and based on general principles of reagent clustering.

Pharmacophore analysis is a powerful tool for ensuring the structural and, by extension, functional diversity of a chemical library. nih.govnih.gov A pharmacophore represents the spatial arrangement of essential features that a molecule must possess to interact with a specific biological target. For library diversity analysis, pharmacophore models are used in a target-independent manner to characterize the range of potential interactions the library compounds can make. chemdiv.comchemdiv.com

By generating 3D conformers for each molecule in the virtual library based on the this compound scaffold, a set of pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) can be identified for each compound. nih.gov The diversity of the library is then assessed by comparing the types and geometric arrangements of these pharmacophores across the entire collection. nih.gov A diverse library will contain a wide variety of pharmacophore models, suggesting that its members are likely to interact with a broader range of biological targets. chemdiv.com

Table 2: Example Pharmacophore Feature Distribution in a Diverse Piperazine Library

| Pharmacophore Feature | Percentage of Compounds with Feature |

| Hydrogen Bond Donor | 95% |

| Hydrogen Bond Acceptor | 100% |

| Aromatic Ring | 65% |

| Hydrophobic Center | 80% |

| Positive Ionizable | 70% |

| Negative Ionizable | 98% |

This table is illustrative and represents a hypothetical distribution for a diverse library.

Analysis of Hydrogen Bonding and Charge Delocalization (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, offering insights into chemical bonding, charge transfer, and intermolecular interactions. researchgate.netsouthampton.ac.uk For this compound, NBO analysis can elucidate the nature of its hydrogen bonding capabilities and the extent of charge delocalization within its structure.

The piperazine ring contains two nitrogen atoms, and the carboxylic acid group provides both a hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). The tertiary amine at the 4-position is also a potential hydrogen bond acceptor. NBO analysis can quantify the strength of intramolecular hydrogen bonds, such as a potential interaction between the N-H of the piperazine ring and the carbonyl oxygen of the carboxylic acid.

Furthermore, NBO analysis reveals the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. researchgate.net This charge transfer, known as hyperconjugation, stabilizes the molecule. In this compound, significant delocalization is expected from the lone pair of the secondary amine (N-H) into the antibonding orbital of the adjacent C-C bond, and from the lone pairs of the oxygens in the carboxylic acid group into adjacent antibonding orbitals. These interactions influence the molecule's conformation and reactivity.

Table 3: Illustrative NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (N1) | σ* (C2-C3) | 2.5 | Hyperconjugation |

| LP (O1_carbonyl) | σ* (C2-C_carboxyl) | 1.8 | Hyperconjugation |

| LP (N4) | σ* (C3-C_methyl) | 3.1 | Hyperconjugation |

| LP (O2_hydroxyl) | σ* (C_carboxyl-O1) | 2.2 | Resonance |

This table is illustrative. NBO analysis provides quantitative data on electron delocalization. LP denotes a lone pair, and σ* denotes an antibonding orbital. The specific atom numbering is hypothetical.

Applications of S 4 Methyl Piperazine 2 Carboxylic Acid in Advanced Organic Synthesis and Material Science

The chiral heterocyclic compound, (S)-4-Methyl-piperazine-2-carboxylic acid, serves as a versatile platform in specialized fields of chemistry. Its unique structural features, including a stereocenter, a constrained cyclic backbone, and multiple functional groups, make it a valuable component in the construction of complex chemical entities. Its applications are particularly prominent in asymmetric synthesis, the development of sophisticated molecular architectures, and the engineered assembly of molecules in the solid state.

Future Directions in Research on S 4 Methyl Piperazine 2 Carboxylic Acid

Development of Novel Stereoselective Synthetic Pathways

The efficient and enantiomerically pure synthesis of chiral piperazines is a critical area of organic chemistry. clockss.org Future research on (S)-4-Methyl-piperazine-2-carboxylic acid will likely focus on developing more advanced and efficient stereoselective synthetic routes that overcome the limitations of classical resolution or multi-step sequences.

Key areas for future development include:

Asymmetric Catalysis: A primary goal is the development of catalytic asymmetric hydrogenation of pyrazine (B50134) precursors. While methods exist for creating chiral piperazin-2-ones via palladium-catalyzed hydrogenation, direct, highly enantioselective hydrogenation to form the substituted carboxylic acid derivative remains a challenge. clockss.org Future work could explore novel chiral ligands for iridium or rhodium catalysts to achieve high enantiomeric excess in a single, atom-economical step.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov The use of engineered enzymes, such as amine dehydrogenases or transaminases, could enable the direct asymmetric synthesis of this compound from prochiral precursors under mild conditions. This approach avoids the use of heavy metals and harsh reagents.

Chiral Pool Synthesis and Diastereoselective Reactions: Starting from readily available chiral building blocks, such as S-phenylalanine, is a viable strategy. clockss.org Future pathways could refine this approach by designing novel intramolecular cyclization reactions, such as the Mitsunobu reaction or diastereoselective alkylations, to establish the stereocenters with greater control and in fewer steps. researchgate.net

Flow Chemistry: Integrating stereoselective synthesis into continuous flow systems can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. Future research could focus on developing a continuous flow process for the synthesis of this compound, potentially combining catalytic hydrogenation and purification steps into a single, automated sequence.

Table 1: Comparison of Potential Future Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Precedent/Concept |

|---|---|---|---|

| Asymmetric Catalytic Hydrogenation | High atom economy, directness, potential for high enantioselectivity. | Development of highly effective and selective chiral catalysts. | Palladium-catalyzed synthesis of chiral piperazin-2-ones. clockss.org |

| Biocatalysis (Enzyme-Catalyzed) | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific substrate acceptance. | Use of engineered amine dehydrogenases for chiral amine synthesis. nih.gov |